3-AMINO-N-(TERT-BUTYL)BENZAMIDE
Description
3-AMINO-N-(TERT-BUTYL)BENZAMIDE is a synthetic organic compound characterized by a benzamide (B126) core structure. ontosight.ai This structure features an amino group at the third position of the benzene (B151609) ring and a tert-butyl group attached to the amide nitrogen. biosynth.com Its specific molecular arrangement is crucial to its biological activities and has made it a focal point in various research endeavors.
| Property | Data |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| CAS Number | 25900-62-3 |
Table 1: Chemical Properties of this compound. Data sourced from PubChem and other chemical suppliers. biosynth.comnih.gov
The significance of this compound in chemical biology and medicinal chemistry is primarily linked to its role as an enzyme inhibitor and its potential as a scaffold for drug discovery. A key area of investigation is its activity as an inhibitor of Poly(ADP-ribose) polymerase (PARP). taylorandfrancis.comfrontiersin.org PARP is a family of enzymes critical for cellular processes like DNA repair, and its inhibition is a major strategy in cancer therapy. taylorandfrancis.comfrontiersin.org The structurally related compound, 3-aminobenzamide (B1265367) (3-AB), is a well-characterized PARP inhibitor that works by competing with the enzyme's substrate, NAD+. taylorandfrancis.comnih.gov This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy. taylorandfrancis.comnih.gov
Research has shown that this compound and its derivatives exhibit a range of biological effects, including anti-inflammatory, analgesic, and anticancer properties. The presence of the amino group allows for hydrogen bonding, while the bulky tert-butyl group can influence the compound's binding affinity and specificity for its molecular targets. In vitro studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer drugs.
The study of this compound is built upon a long history of research into benzamides, a versatile class of organic compounds. wikipedia.orgwalshmedicalmedia.com Benzamide, the simplest amide derivative of benzoic acid, has been a fundamental scaffold in medicinal chemistry for decades. wikipedia.orgwalshmedicalmedia.com
Historically, the modification of the benzamide structure has led to the development of a wide array of therapeutic agents with diverse pharmacological activities. walshmedicalmedia.comdrugbank.com For instance, substituted benzamides have found applications as antipsychotics (e.g., Sulpiride, Amisulpride), antiemetics, and have been investigated for their potential in treating gastrointestinal disorders. walshmedicalmedia.comvalpo.edumedchemexpress.com The development of these drugs demonstrated that altering the substituents on the benzene ring and the amide nitrogen could profoundly modulate the biological activity of the resulting molecules. This foundational knowledge in structure-activity relationships (SAR) has paved the way for the rational design of new benzamide derivatives, including this compound, for novel therapeutic targets. walshmedicalmedia.comontosight.ai
The research scope for this compound is expanding, with several promising avenues currently under investigation. A primary focus remains on its role as a PARP inhibitor and its potential application in oncology. taylorandfrancis.com Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells.
| Cell Line | Cancer Type | Reported Activity |
| MCF-7 | Breast Cancer | Dose-dependent reduction in cell viability; IC50 values between 10-25 µM. |
| HeLa | Cervical Cancer | Inhibition of cell growth. |
| HT-29 | Colon Carcinoma | Significant inhibition of cell growth. |
| T47D | Breast Carcinoma | Exhibited antiproliferative activity. |
| Jurkat E6.1 | T-cell Leukemia | Indicated cytotoxic effects. |
Table 2: In Vitro Anticancer Activity of this compound in Various Human Cancer Cell Lines. This table summarizes findings from preclinical studies.
Beyond cancer, emerging research points towards the neuroprotective potential of this compound and its derivatives. PARP inhibitors, in general, are being investigated for their therapeutic benefits in neurodegenerative conditions by mitigating processes like oxidative stress-induced cell death. frontiersin.org For example, the related inhibitor 3-aminobenzamide has been shown to reduce neutrophil infiltration and brain damage in models of transient focal cerebral ischemia. researchgate.net This suggests that this compound could be a valuable tool for studying and potentially treating neuroinflammatory and neurodegenerative disorders. google.com Further research is focused on synthesizing analogs to improve potency and explore its effects on other biological pathways. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJHGGHYYPVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404062 | |
| Record name | 3-amino-N-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25900-62-3 | |
| Record name | 3-amino-N-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Amino N Tert Butyl Benzamide
Established Synthetic Pathways for 3-AMINO-N-(TERT-BUTYL)BENZAMIDE
Established synthetic strategies for this compound typically center around two key steps: the creation of the N-tert-butyl benzamide (B126) core structure and the introduction or unmasking of the 3-amino group.
Amidation Reactions
Amidation, the formation of an amide bond, is a cornerstone of the synthesis of this compound. This can be accomplished either by directly coupling 3-aminobenzoic acid with tert-butylamine or by using a protected precursor, which is often more common.
A direct synthesis route involves the coupling of 3-aminobenzoic acid and tert-butylamine using a carbodiimide reagent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used as coupling agents that facilitate the formation of amide bonds from carboxylic acids and amines. chemistrysteps.comcreative-proteomics.comthermofisher.com
The general mechanism involves the activation of the carboxylic acid group of 3-aminobenzoic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by the amino group of tert-butylamine. The reaction forms the desired amide bond, and the carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea for DCC or a water-soluble urea derivative for EDC). chemistrysteps.comcreative-proteomics.compeptide.com Additives such as 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization, although racemization is not a concern for this specific achiral molecule. nih.govluxembourg-bio.com
| Reactants | Reagents | Typical Solvents | Byproduct |
| 3-Aminobenzoic Acid | EDC or DCC | Dichloromethane (DCM) | Water-soluble urea (for EDC) |
| tert-Butylamine | HOBt (optional additive) | Dimethylformamide (DMF) | Dicyclohexylurea (DCU) (for DCC) |
To avoid potential side reactions involving the amino group of 3-aminobenzoic acid, a common strategy is to use a precursor in which the amine functionality is protected. The nitro group (-NO₂) is a frequently used protecting group for an amino group. In this approach, 3-nitrobenzoic acid is used as the starting material. The amide bond is formed first, followed by the reduction of the nitro group to an amino group in a subsequent step. This two-step process is often more efficient and higher-yielding.
A highly effective method for forming the amide bond begins with converting the protected precursor, 3-nitrobenzoic acid, into a more reactive acyl chloride. This is typically achieved by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-nitrobenzoyl chloride is then reacted with tert-butylamine. The high reactivity of the acyl chloride allows for a straightforward nucleophilic acyl substitution reaction with the amine, yielding N-tert-butyl-3-nitrobenzamide. This intermediate is the direct precursor to the final product. A patent describes this amidation yielding the nitro-intermediate in 92% yield.
| Step | Reactants | Reagents | Product |
| 1. Acyl Chloride Formation | 3-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | 3-Nitrobenzoyl Chloride |
| 2. Amidation | 3-Nitrobenzoyl Chloride, tert-Butylamine | - | N-tert-butyl-3-nitrobenzamide |
Nitro Group Reduction Techniques (e.g., Hydrazine Reduction)
Once N-tert-butyl-3-nitrobenzamide is synthesized, the final step is the reduction of the nitro group to the primary amine. Various reducing agents can accomplish this transformation.
A common and effective method is catalytic reduction using hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst. A patent details a procedure where N-tert-butyl-3-nitrobenzamide is reduced using hydrazine with iron(III) oxide hydroxide as a catalyst, producing N-tert-butyl-3-aminobenzamide in 53% yield. Other catalytic systems, such as zinc or magnesium powder with hydrazine glyoxylate, have also been reported for the selective reduction of nitro groups. researchgate.net The use of hydrazine is advantageous as it is a powerful reducing agent that can be used under relatively mild conditions, often avoiding the need for high-pressure hydrogenation equipment. researchgate.net
| Starting Material | Reducing Agent | Catalyst | Product |
| N-tert-butyl-3-nitrobenzamide | Hydrazine Hydrate | Iron(III) Oxide Hydroxide | This compound |
Alternative Synthetic Routes (e.g., Condensation of Aldehydes with Hydrazine)
The condensation of aldehydes with hydrazine or its derivatives is a well-established reaction in organic chemistry. uobaghdad.edu.iq This reaction typically involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a carbon-nitrogen double bond (C=N). uobaghdad.edu.iq The product of this reaction is a hydrazone. uobaghdad.edu.iqresearchgate.net
For instance, benzaldehyde can react with hydrazine to form benzalazine, or with substituted hydrazines like (2,4-dinitrophenyl)hydrazine to yield corresponding hydrazones. uobaghdad.edu.iq While this condensation is a robust method for synthesizing compounds with a C=N-N linkage, it is not a direct route for the synthesis of benzamides, which are characterized by a carbonyl-nitrogen single bond (C(=O)-N). The formation of a benzamide requires the creation of an amide bond, which involves a carboxylic acid derivative and an amine, as described in the sections above. Therefore, the condensation of aldehydes with hydrazine is generally not employed for the direct synthesis of this compound.
Advanced Synthetic Strategies and Protecting Group Chemistry
The presence of a nucleophilic amino group and an amide linkage in this compound necessitates the use of protecting groups to ensure selective transformations at other positions of the molecule.
The primary amino group in this compound is a key site for strategic protection to prevent unwanted side reactions during further synthetic modifications. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.
The protection of the amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction converts the nucleophilic amine into a less reactive carbamate.
Table 1: Boc-Protection of this compound
| Reagent | Base | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Room Temperature | tert-butyl (3-(N-(tert-butyl)carbamoyl)phenyl)carbamate |
Deprotection of the Boc-protected amine is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent. This acidic cleavage regenerates the free amine, liberating carbon dioxide and tert-butanol.
Table 2: Deprotection of Boc-Protected this compound
| Reagent | Solvent | Reaction Conditions |
|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature |
With the amino group protected, the molecule can undergo selective functionalization at other positions. For instance, the aromatic ring can be subjected to electrophilic substitution reactions, though the amide group is a deactivating meta-director.
A primary example of derivatization of this compound involves the acylation of the amino group. For instance, acetylation with acetyl chloride or acetic anhydride in the presence of a base yields N-(tert-butyl)-3-acetamidobenzamide. This transformation is useful for modifying the electronic properties of the aromatic ring and can be a precursor for further reactions.
Another potential derivatization is the N-alkylation of the amino group. This can be achieved by reacting the amine with an alkyl halide in the presence of a base. However, polyalkylation can be a competing side reaction.
Furthermore, the amino group can be converted into a diazonium salt, which can then undergo various Sandmeyer or related reactions to introduce a wide range of functional groups onto the aromatic ring, such as halogens, cyano, or hydroxyl groups.
Chemical Reactivity and Transformations of this compound
The chemical reactivity of this compound is characterized by the reactions of its aromatic amine and amide functional groups.
The aromatic amino group of this compound is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of complex mixtures, including colored polymeric products. Milder oxidizing agents can potentially lead to the formation of nitroso or nitro compounds, although careful control of reaction conditions is necessary to achieve selectivity. The specific oxidation products will depend on the oxidant used and the reaction conditions.
The synthesis of this compound often involves a reduction step. A common synthetic route starts from 3-nitro-N-(tert-butyl)benzamide, where the nitro group is reduced to the primary amine. This reduction can be accomplished using various reducing agents.
Table 3: Reduction of 3-nitro-N-(tert-butyl)benzamide
| Reducing Agent | Catalyst | Solvent |
|---|---|---|
| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | Ethanol |
| Tin(II) chloride (SnCl₂) | Hydrochloric acid (HCl) | Ethanol |
This reductive transformation is a key step in the preparation of the title compound and highlights a significant aspect of its chemical transformations.
The aromatic ring of this compound is generally not susceptible to direct nucleophilic aromatic substitution due to the presence of the electron-donating amino group. However, the reactivity can be altered by converting the amino group into a better leaving group.
Diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly reactive and can undergo nucleophilic substitution with a variety of nucleophiles in what is known as the Sandmeyer reaction. This allows for the introduction of halides (Cl, Br, I), cyano groups, and other functionalities onto the aromatic ring at the position of the original amino group.
Table 4: Potential Nucleophilic Substitution via Diazotization
| Reagent | Product Functional Group |
|---|---|
| Copper(I) chloride (CuCl) | -Cl |
| Copper(I) bromide (CuBr) | -Br |
| Potassium iodide (KI) | -I |
| Copper(I) cyanide (CuCN) | -CN |
These transformations significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives.
Purification and Characterization Methodologies
The rigorous purification and comprehensive characterization of this compound are essential steps to ensure the compound's identity, purity, and suitability for subsequent research or synthetic applications. While detailed, peer-reviewed purification protocols are not extensively documented in publicly available literature, standard chemical principles and methodologies applicable to aromatic amines and amides can be effectively employed. Characterization is typically achieved through a combination of physical and spectroscopic techniques.
Purification Methodologies
Following its synthesis, crude this compound often contains unreacted starting materials, byproducts, and residual solvents. The purification strategy must effectively remove these impurities. The presence of both a basic amino group and a neutral amide group allows for several potential purification approaches.
Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. For aminobenzamides, common stationary phases include silica gel or alumina. Given the basic nature of the amino group, using a stationary phase like basic alumina can be advantageous to prevent strong adsorption and potential tailing of the compound on the column. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform), is typically employed to separate the components. For the related isomer, p-amino tert-butyl benzamide, column chromatography using a chloroform:hexane mixture on a basic alumina stationary phase has been suggested as a viable purification strategy nmrdb.org.
Recrystallization: This technique is used to obtain highly pure crystalline material from a crude solid. The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should remain either soluble or insoluble at all temperatures. Potential solvents for a moderately polar compound like this compound could include acetone, ethyl acetate, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane. For instance, a related compound, N-tert-butyl-4-acetamidobenzamide, has been successfully recrystallized from acetone msu.edu.
Acid-Base Extraction: The basicity of the aromatic amino group allows for purification by acid-base extraction. The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous acidic solution (e.g., dilute HCl). This process protonates the amino group, forming a water-soluble ammonium salt that partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. The aqueous layer can then be collected, neutralized with a base (e.g., NaOH or NaHCO₃) to deprotonate the ammonium salt, and the purified free amine can be extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities nmrdb.org.
Interactive Table of Potential Purification Methods
| Method | Stationary Phase / System | Mobile Phase / Solvent | Principle |
| Column Chromatography | Basic Alumina or Silica Gel | Hexane/Ethyl Acetate gradient or Chloroform/Hexane | Separation based on differential adsorption and polarity. |
| Recrystallization | N/A | Acetone, Ethanol/Water, or Ethyl Acetate/Hexane | Purification based on differences in solubility between the compound and impurities at varying temperatures. |
| Acid-Base Extraction | Liquid-Liquid Extraction | Organic Solvent (e.g., Ethyl Acetate) & Aqueous Acid (e.g., dilute HCl) | Separation based on the basicity of the amino group, which forms a water-soluble salt in acidic conditions. |
Characterization Methodologies
Once purified, the identity and structure of the compound are confirmed using various analytical techniques.
Melting Point: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range close to the literature value suggests a high degree of purity. The melting point for N-tert-butyl-3-aminobenzamide has been reported to be in the range of 118°C to 120°C msu.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of an organic compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. Experimental data for this compound in deuterated chloroform (CDCl₃) shows characteristic absorbances at: 7.088 ppm (multiplet, 3H, aryl H), 6.794 ppm (singlet, 1H, aryl H), 5.902 ppm (broad singlet, 1H, amide N-H), 3.145 ppm (broad singlet, 2H, amino N-H₂), and 1.458 ppm (singlet, 9H, tert-butyl H) msu.edu.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. While specific experimental data for this compound is not readily available in the surveyed literature, a predicted spectrum would show 9 distinct signals, corresponding to the 11 carbon atoms (with three carbons in the tert-butyl methyl groups and two pairs of aromatic carbons being equivalent by symmetry). Expected chemical shifts would be approximately in the ranges of 167-169 ppm (amide C=O), 115-148 ppm (aromatic carbons), ~52 ppm (quaternary tert-butyl carbon), and ~29 ppm (tert-butyl methyl carbons).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Although a published spectrum for this specific compound is not available, the key characteristic absorption bands can be predicted based on its structure. Expected absorptions would include:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary aromatic amine (-NH₂), and a single, sharper band in the 3250-3400 cm⁻¹ region for the secondary amide N-H bond.
C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the amide I band (carbonyl stretch).
C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ region.
Aromatic C=C and C-H Stretching: Bands in the 1450-1600 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 192.1263 g/mol for the molecular formula C₁₁H₁₆N₂O researchgate.net. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 192. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 177) or the entire tert-butyl group (m/z = 120) via alpha-cleavage, and other fragments characteristic of benzamide structures.
Interactive Table of Characterization Data
| Technique | Parameter | Observed / Expected Value | Source / Basis |
| Melting Point | Range | 118 - 120 °C | Experimental msu.edu |
| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | 7.088 (m, 3H), 6.794 (s, 1H), 5.902 (bs, 1H), 3.145 (bs, 2H), 1.458 (s, 9H) | Experimental msu.edu |
| ¹³C NMR | Expected Chemical Shifts (δ) | ~168 (C=O), ~115-148 (Ar-C), ~52 (C(CH₃)₃), ~29 (C(CH₃)₃) | Predicted (based on general chemical shift ranges) |
| IR Spectroscopy | Expected Absorptions (cm⁻¹) | ~3300-3500 (N-H str), ~1640-1680 (C=O str), ~1450-1600 (Ar C=C str) | Predicted (based on functional groups) |
| Mass Spectrometry | Monoisotopic Mass | 192.1263 Da | Calculated researchgate.net |
| Mass Spectrometry | Expected M⁺ Peak (m/z) | 192 | Predicted (based on molecular formula) |
Structure Activity Relationship Sar Studies and Molecular Design of 3 Amino N Tert Butyl Benzamide Derivatives
Rational Design Principles for Benzamide (B126) Derivatives
Benzamide derivatives are a prominent class of compounds in drug discovery, valued for their versatile biological activities and their utility as scaffolds for creating new therapeutic agents. researchgate.netnih.gov The rational design of these derivatives is often guided by several key principles. These compounds can serve as crucial building blocks in organic synthesis, with many synthetic methods focusing on the formation of the robust amide bond. nih.gov
In drug design, the benzamide core can act as a central scaffold to which various functional groups are attached to modulate pharmacological activity. tandfonline.com Researchers often employ a molecular modification approach, where a known active molecule, such as a complex natural product or a successful synthetic drug, is simplified to a core structure like a benzamide that retains the essential pharmacophoric features. tandfonline.com This scaffold can then be elaborated with different substituents to enhance potency, selectivity, and pharmacokinetic properties. For instance, benzamide derivatives have been rationally designed as glucokinase activators, histone deacetylase (HDAC) inhibitors, and agents targeting various receptors. nih.govtandfonline.com The design process often involves computational studies, such as molecular docking, to predict how derivatives will interact with a biological target, guiding the synthesis of the most promising candidates. tandfonline.com
Systematic Structural Modifications of the 3-AMINO-N-(TERT-BUTYL)BENZAMIDE Scaffold
Systematic modifications of the this compound scaffold are crucial for understanding its SAR and for optimizing its biological profile. This involves making discrete changes to different parts of the molecule, including the benzamide core and the N-alkyl substituent.
The benzamide core, consisting of the benzene (B151609) ring and the amide group, is a primary site for structural modification. Changes to this core can significantly influence the compound's electronic properties, conformation, and ability to bind to target proteins.
Substitution on the Benzene Ring : Introducing additional substituents to the benzene ring is a common strategy. The nature and position of these substituents are critical. For example, in studies on other benzamide series, the introduction of groups like methyl (CH₃) or amino (NH₂) has been shown to confer selective antiproliferative activity. tandfonline.com The position of substitution (ortho, meta, or para) relative to the existing amino group can dramatically affect biological outcomes. Studies on other aromatic compounds have shown that meta and para substitutions can lead to greater activity compared to ortho substitutions. researchgate.net
Modification of the Amino Group : The existing 3-amino group can be modified, for example, by converting it to a different functional group or by altering its basicity. In research on histone deacetylase inhibitors, the presence of an amino group on the terminal benzene ring was found to be crucial for activity. tandfonline.com
Isosteric Replacement : The benzene ring itself can be replaced with a heterocycle (e.g., pyridine, thiophene) to explore different spatial arrangements and electronic distributions, potentially improving target binding or pharmacokinetic properties.
A study on 2-sulfonamidebenzamides as allosteric modulators of the MrgX1 receptor, a potential target for pain treatment, illustrates the importance of the benzamide core. Researchers systematically modified this part of the scaffold to improve activity, demonstrating the core's central role in molecular interactions. researchgate.net
The N-(tert-butyl) group is a significant feature of the molecule, contributing to its lipophilicity and providing steric bulk. Modifications to this group can fine-tune the compound's interaction with its biological target and affect its metabolic stability.
Alkyl Group Variation : The bulky tert-butyl group can be replaced with other alkyl groups of varying size and branching, such as isopropyl, n-butyl, or isobutyl. Structure-activity studies on N3-alkyl-xanthine derivatives have shown that the length and structure of the alkyl chain can play a significant role in biological activity and pharmacokinetic properties like half-life. researchgate.net
Introduction of Cyclic Structures : The tert-butyl group can be substituted with cyclic structures like cyclopropyl (B3062369) or cyclohexyl. In a series of potential antipsychotic benzamides, an N-cyclopropyl substituent was part of the lead compound that showed a desirable pharmacological profile. nih.gov
Incorporation of Polar Groups : Introducing polar functional groups (e.g., hydroxyl, ether) into the N-alkyl substituent can alter the compound's solubility and its ability to form hydrogen bonds, which may enhance binding affinity to a target.
The biological activity of derivatives is profoundly influenced by the electronic and steric properties of the substituents introduced onto the this compound scaffold.
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the molecule. This can affect the pKa of the amino group, the polarization of the amide bond, and the molecule's ability to participate in key interactions like hydrogen bonding and π-π stacking.
In a study of novel 3-aminobenzofuran derivatives, it was observed that the introduction of a nonpolar, electron-donating methoxy (B1213986) group decreased the inhibitory potency against acetylcholinesterase, possibly due to increased lipophilicity that was not favorable for binding. researchgate.net Conversely, activating the amide bond by attaching π-electron-withdrawing groups (like tosylate or Boc) to the amide nitrogen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, a principle relevant in N-C cross-coupling reactions. researchgate.net
The following table illustrates how different substituents on the benzyl (B1604629) moiety of 3-aminobenzofuran derivatives affected their inhibitory activity against acetylcholinesterase (AChE).
| Compound ID | Benzyl Substituent | AChE IC₅₀ (µM) |
| 5a | H | 1.05 |
| 5b | 2-CH₃ | 1.12 |
| 5c | 3-CH₃ | 2.11 |
| 5d | 4-CH₃ | 1.21 |
| 5e | 3-OCH₃ | 81.06 |
| 5f | 2-F | 0.64 |
Data sourced from a study on 3-aminobenzofuran derivatives, illustrating the impact of substituent electronic effects and position on biological activity. researchgate.net
Steric hindrance refers to the spatial arrangement of atoms and functional groups and the influence of their size on the molecule's ability to adopt a specific conformation and fit into a binding site. The tert-butyl group itself imparts significant steric bulk. nih.gov
Modifying the scaffold with substituents of different sizes can either facilitate or hinder optimal binding. For instance, in some series of benzamides, reducing steric hindrance has been shown to increase biological activity by allowing for better interaction with the target receptor. nih.gov In contrast, in other contexts, increased steric bulk may enhance selectivity by preventing the molecule from binding to off-target sites. The modification of the N-atom substituents' steric hindrance can distort the amide C-N bond, which can interfere with the conjugated system and reduce the activation energy for C-N bond cleavage, a factor that can be critical for certain mechanisms of action. researchgate.net
The table below, derived from SAR studies on xanthine (B1682287) derivatives, shows the effect of varying the N3-alkyl chain length—a factor related to steric properties—on the inhibition of phosphodiesterase (PDE).
| Derivative | N3-Alkyl Group | PDE Inhibitory Activity (Kᵢ value, x 10⁻⁵ M) |
| Theophylline | Methyl | 11.0 |
| Ethylxanthine | Ethyl | 7.0 |
| Propylxanthine | Propyl | 4.0 |
| Butylxanthine | Butyl | 2.0 |
Data adapted from a study on N3-alkyl-xanthine derivatives, demonstrating that increasing the alkyl chain length, which affects steric bulk, correlates with increased inhibitory activity. researchgate.net
Substituent Effects on Biological Activity
Hydrogen Bonding Interactions
Hydrogen bonds play a pivotal role in the interaction of small molecules with their biological targets. In the case of this compound, the molecule possesses key functional groups capable of participating in such interactions. The amino group (-NH2) at the 3-position of the benzene ring and the amide group (-C(=O)NH-) are both potential hydrogen bond donors and acceptors.
Table 1: Hydrogen Bonding Properties of this compound
| Property | Value |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Data sourced from PubChem. nih.gov |
Ligand-Based Design Approaches
Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity.
In the context of benzamide derivatives, ligand-based design has been successfully utilized. For instance, a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share the benzamide core, used this approach to design and synthesize compounds targeting the multidrug efflux pump (MATE). tandfonline.comnih.gov The design was guided by the pharmacophoric features of known inhibitors. This methodology involves synthesizing a series of analogs and evaluating their activity to build a SAR profile.
For this compound, a ligand-based approach would involve synthesizing derivatives with modifications at various positions to probe the chemical space around the core scaffold. For example, altering the substitution pattern on the phenyl ring or replacing the tert-butyl group with other alkyl or aryl groups could lead to the discovery of compounds with enhanced potency or improved pharmacokinetic properties. The key is to systematically modify the structure and correlate these changes with biological activity.
Scaffold Hopping Strategies in Benzamide Research
Scaffold hopping is a medicinal chemistry strategy that aims to identify isofunctional molecules with structurally distinct core skeletons. niper.gov.inpsu.edu This technique is particularly valuable for discovering novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of an existing lead compound, or exploring new chemical space. niper.gov.inresearchgate.net
In the realm of benzamide research, scaffold hopping can be a powerful tool. Starting from a known active benzamide, chemists can replace the central benzene ring with other aromatic or non-aromatic ring systems while maintaining the key pharmacophoric elements—in this case, the amino and N-tert-butylamide functionalities in their correct spatial orientation. The goal is to find a new scaffold that mimics the biological activity of the original molecule but possesses a different chemical structure. researchgate.net
For example, a project might start with a benzamide lead and, through computational or synthetic approaches, replace the phenyl ring with a pyridine, thiophene, or even a non-aromatic bicyclic system. researchgate.net This can lead to compounds with altered properties such as solubility, metabolic stability, and bioavailability, potentially resulting in a more drug-like candidate. The success of scaffold hopping relies on the ability to preserve the crucial interactions, such as the hydrogen bonding pattern, that are responsible for the compound's biological activity.
Table 2: Examples of Scaffold Hopping Strategies
| Original Scaffold | Hopped Scaffold | Rationale |
| Phenyl | Pyridyl, Pyrimidyl | Improve metabolic stability by introducing nitrogen atoms. niper.gov.in |
| Phthalazine | Anthranilic amide | To create novel chemotypes with similar biological activity. nih.gov |
| Methylpyrazole | Thiazoles, Pyrroles, Pyrazines | Discover novel antagonists with improved physicochemical properties. nih.gov |
| This table provides general examples of scaffold hopping and is not specific to this compound. |
Computational and Theoretical Chemistry Applications for 3 Amino N Tert Butyl Benzamide
Molecular Docking and Scoring Function Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Prediction of Binding Modes and Affinities
For 3-AMINO-N-(TERT-BUTYL)BENZAMIDE, molecular docking could be used to predict how it binds within the active site of a protein target. The process involves sampling a wide range of possible conformations of the ligand within the receptor's binding site and estimating the strength of the interaction, known as the binding affinity. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. Studies on similar benzamide (B126) derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, the amino group and the amide linkage in this compound would be expected to participate in hydrogen bonding, while the tert-butyl and phenyl groups could engage in hydrophobic interactions.
Identification of Potential Molecular Targets
Inverse docking is a computational approach where a single ligand of interest, such as this compound, is docked against a large library of protein structures. This method can help identify potential biological targets for the compound, which is a critical step in understanding its pharmacological or toxicological profile. nih.gov By identifying proteins to which the molecule binds with high affinity, researchers can generate hypotheses about its mechanism of action.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP)
Quantum chemical calculations are used to understand the electronic structure and properties of molecules from first principles. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for its balance of accuracy and computational cost.
Electronic Structure Analysis
DFT calculations can elucidate the electronic structure of this compound. This includes determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indexcopernicus.com The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. bsu.by Analysis of the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. indexcopernicus.com
Charge Delocalization Phenomena
Natural Bond Orbital (NBO) analysis, a quantum chemical technique, can be employed to study charge delocalization within the this compound molecule. indexcopernicus.com This analysis provides insight into the stability arising from electron delocalization from filled donor orbitals to empty acceptor orbitals. For this compound, significant delocalization would be expected across the benzene (B151609) ring and the amide group, which influences its chemical properties and reactivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates with poor ADME profiles. jonuns.com
For this compound, various physicochemical properties that influence ADME can be calculated. nih.gov These properties are often used to assess a compound's "drug-likeness."
Table 1: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value | Significance in ADME |
| Molecular Weight | 192.26 g/mol nih.gov | Influences absorption and distribution. |
| XLogP3 | 1.8 nih.gov | Measures lipophilicity, affecting permeability and absorption. |
| Hydrogen Bond Donors | 2 nih.gov | Affects solubility and binding to targets. |
| Hydrogen Bond Acceptors | 2 nih.gov | Affects solubility and binding to targets. |
| Topological Polar Surface Area | 52.3 Ų nih.gov | Predicts transport properties, such as blood-brain barrier penetration. |
These computational predictions suggest that this compound has properties consistent with orally available drugs, although experimental validation would be required. researchgate.netjonuns.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.
A thorough review of the available literature indicates that no specific QSAR studies have been published for this compound. While numerous QSAR studies have been conducted on various classes of benzamide derivatives to explore their potential as therapeutic agents, these studies have not included this compound in their datasets. Therefore, there are no established QSAR models or detailed research findings that describe the structure-activity relationships of this specific compound.
Quantitative Structure-Toxicity Relationship (QSTR) Studies
Quantitative Structure-Toxicity Relationship (QSTR) studies are a specific application of QSAR modeling that focuses on predicting the toxic effects of chemical substances. These studies are crucial for assessing the potential risks of chemicals to human health and the environment.
Similar to the findings for QSAR, there is no evidence of any QSTR studies specifically targeting this compound. Although QSTR models have been developed for various aromatic amines and amides to predict endpoints such as mutagenicity, carcinogenicity, and aquatic toxicity, these investigations have not incorporated this compound. As a result, there is a lack of data and predictive models concerning the potential toxicity of this compound based on its chemical structure.
In Vitro Biological Evaluation and Pharmacological Profiling of 3 Amino N Tert Butyl Benzamide
Assays for Antiproliferative and Anticancer Activity
A comprehensive review of published scientific literature reveals a lack of specific data regarding the antiproliferative and anticancer activities of 3-AMINO-N-(TERT-BUTYL)BENZAMIDE. While research exists on related benzamide (B126) compounds, no dedicated studies presenting data from cytotoxicity assays or other anticancer evaluations for this particular molecule were identified.
Antimicrobial and Antifungal Efficacy Studies
There is currently no available scientific information detailing the antimicrobial or antifungal efficacy of this compound. Investigations into its potential activity against bacterial or fungal pathogens have not been reported in the accessible literature.
Antioxidant Activity Assessment
Specific studies assessing the antioxidant or free radical scavenging properties of this compound are not present in the current body of scientific research. Therefore, no data on its potential to mitigate oxidative stress is available.
Analgesic Properties
An examination of peer-reviewed pharmacological studies indicates that the analgesic properties of this compound have not been evaluated. There are no published findings from in vitro or in vivo models of pain for this compound.
Anticonvulsant Activity
There is no scientific literature available that investigates the anticonvulsant activity of this compound. Its potential effects on seizure models have not been a subject of published research.
Anti-inflammatory Activity
While the broader class of benzamides has been explored for anti-inflammatory potential, specific research detailing the anti-inflammatory activity of this compound is not available. No data from in vitro or in vivo inflammation assays for this compound have been published.
Antidepressant Activity
A review of the scientific literature found no studies concerning the potential antidepressant activity of this compound. Its pharmacological profile in models of depression has not been investigated.
Proteomics Research Applications of this compound
Following a comprehensive review of available scientific literature and research databases, no specific proteomics research applications for the chemical compound "this compound" have been identified. While the compound is available from some chemical suppliers who categorize it broadly for research purposes, including proteomics, there is a notable absence of published studies detailing its use in this field.
Searches for its application in areas such as chemical biology, protein labeling, activity-based protein profiling, and target identification have not yielded any relevant research findings or data. Consequently, there are no detailed research findings or data tables to present regarding its use in proteomics research.
It is possible that this compound is used in proprietary or unpublished research, or that it is a relatively new or obscure compound for which applications in proteomics have not yet been documented in publicly accessible literature.
Applications of 3 Amino N Tert Butyl Benzamide As a Chemical Intermediate and Building Block
Utility in Pharmaceutical Synthesis
3-AMINO-N-(TERT-BUTYL)BENZAMIDE serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive amino group and a stable amide linkage, allows for diverse chemical modifications. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, enabling the introduction of various functional groups and the construction of larger, more complex molecular architectures.
The synthesis of this compound can be achieved through methods like the amidation of 3-aminobenzoic acid derivatives with tert-butylamine. A common route involves the reaction of 3-nitrobenzoyl chloride with tert-butylamine, followed by the reduction of the nitro group to an amine. uni.lu This process yields N-tert-butyl-3-aminobenzamide, which can then be used in subsequent synthetic steps. uni.lu
Development of Novel Therapeutic Agents
The structural motifs present in this compound have made it a focal point in the development of new drugs for various diseases. Research has indicated its potential as a lead compound for anti-inflammatory, analgesic, and anticancer medications.
Derivatives of this compound have been investigated for their therapeutic potential across different disease areas:
Neurodegenerative Disorders: A patent has described the use of N-tert-butyl-3-aminobenzamide (internally designated as CPI1248) for the treatment of neurodegenerative conditions. uni.lu The patent suggests that compounds of this nature could slow the progression of diseases like Parkinson's and other dopamine-associated neurodegenerative disorders. uni.lu
Cancer: The compound has demonstrated cytotoxic effects against several cancer cell lines, making it a candidate for the development of anticancer drugs. In-vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29) cell lines, and cytotoxic effects on T-cell leukemia (Jurkat E6.1) cells. The mechanism is thought to involve the inhibition of specific protein kinases associated with cancer progression.
Anti-inflammatory and Analgesic Properties: The structural components of this compound suggest potential interactions with various biological receptors involved in inflammation. In-vitro studies on its derivatives have shown significant anti-inflammatory activity.
| Therapeutic Area | Research Finding | Cell Lines/Model | Reference |
|---|---|---|---|
| Neurodegenerative Disorders | Patented for potential treatment of neurodegenerative conditions. | Dopamine-associated neurodegenerative models. | uni.lu |
| Cancer (Breast Carcinoma) | Exhibited antiproliferative activity. | T47D | |
| Cancer (Colon Carcinoma) | Showed significant inhibition of cell growth. | HT-29 | |
| Cancer (T-cell Leukemia) | Indicated cytotoxic effects. | Jurkat E6.1 | |
| Anti-inflammatory | Derivatives showed significant anti-inflammatory activity in vitro. | In-vitro models |
Use in Screening Libraries for Drug Discovery
In the quest for new medicines, large collections of chemical compounds, known as screening libraries, are tested for their biological activity against specific targets. This compound and its derivatives are valuable components of such libraries. Their inclusion is justified by the diverse biological activities exhibited by the benzamide (B126) class of compounds and the potential for this specific scaffold to interact with a variety of biological targets.
The demonstrated cytotoxic effects against multiple cancer cell lines underscore its utility in high-throughput screening campaigns aimed at identifying novel anticancer agents. By systematically modifying the core structure of this compound, chemists can generate a library of related compounds with a range of physicochemical properties, increasing the probability of discovering a "hit" compound with desired biological activity.
Polymer Synthesis and Materials Science Applications
While the primary application of this compound is in the pharmaceutical sector, the broader class of benzamides finds use in the polymer and materials science industries. biosynth.com Aromatic polyamides, a class of polymers that includes poly(benzamide)s, are known for their high thermal stability, excellent mechanical strength, and chemical resistance.
However, based on currently available scientific literature, there are no specific, documented instances of this compound being used as a monomer in polymer synthesis or in other materials science applications. The presence of two reactive sites (the amino group and the aromatic ring) could theoretically allow it to be incorporated into polymer chains, but this potential application does not appear to be an active area of research for this particular compound. The focus of research on this compound remains firmly in the domain of medicinal chemistry and drug discovery.
Patent Landscape and Academic Literature Review of 3 Amino N Tert Butyl Benzamide
Analysis of Patent Literature Pertaining to Benzamide (B126) Derivatives
The patent literature for benzamide derivatives reveals a broad range of applications, underscoring their versatility and therapeutic potential. While some patents claim 3-Amino-N-(tert-butyl)benzamide directly, many others focus on the broader 3-aminobenzamide (B1265367) core as a crucial starting point for more complex molecules.
One of the key patents directly referencing N-tert-butyl-3-aminobenzamide is US5643965A , which discloses aminobenzamide compounds for the treatment of neurodegenerative disorders. google.com In this patent, the compound, internally designated as CPI1248, is prepared via the reduction of its nitro-precursor, N-tert-butyl-3-nitrobenzamide. google.com The invention is based on the discovery that these compounds can mitigate mitochondrial dysfunction, a key factor in diseases like Parkinson's. google.com
Another significant area of application is in combating antibiotic resistance. The patent application US20170348258A1 describes 3-aminobenzamide derivatives that function as β-lactam antibiotic adjuvants. google.com This technology aims to tackle infections caused by multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), by using these derivatives to enhance the efficacy of existing antibiotics. google.com The core 3-aminobenzamide structure is used as a foundational block to synthesize a library of derivatives with varied substitutions. google.com
These patents illustrate two distinct but significant therapeutic strategies. The first utilizes the specific properties of this compound for a direct therapeutic effect, while the second employs the 3-aminobenzamide scaffold as a versatile building block for developing new chemical entities.
Interactive Table 1: Selected Patents Featuring Benzamide Derivatives
| Patent Number | Title | Key Application(s) | Relevance to this compound |
|---|---|---|---|
| US5643965A | Aminobenzamide compounds for the treatment of neurodegenerative disorders | Neuroprotection, Parkinson's disease | Directly claims N-tert-butyl-3-aminobenzamide (CPI1248) and its synthesis. google.com |
| US20170348258A1 | 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic | Antibiotic adjuvant, MRSA treatment | Utilizes the 3-aminobenzamide core as a starting material for derivatives. google.com |
Review of Scholarly Articles and Research Trends
Academic research on this compound and its chemical relatives is robust, with investigations spanning multiple therapeutic areas. A significant trend in the literature is the exploration of benzamides as privileged structures in drug discovery, valued for their favorable pharmacological properties and synthetic accessibility. researchgate.netwalshmedicalmedia.com
Research has demonstrated the broad biological potential of the benzamide scaffold, with studies reporting antimicrobial, analgesic, anti-inflammatory, and anticancer activities. researchgate.netontosight.ai The specific molecular structure of this compound, featuring an amino group for hydrogen bonding and a bulky tert-butyl group that can influence binding specificity, makes it an interesting candidate for medicinal chemistry programs.
Key research trends include:
Neurodegenerative Diseases: Expanding on the theme found in the patent literature, academic studies have investigated benzamide derivatives as multi-target agents for conditions like Alzheimer's disease. Research into novel benzamides has shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in the pathology of Alzheimer's. mdpi.com
Anticancer Activity: The parent compound, 3-aminobenzamide, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov This mechanism is a validated target in oncology, and derivatives are continuously being explored to enhance potency and selectivity.
Metabolic Diseases: A computational study highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes mellitus. nih.gov This research points to the scaffold's utility beyond the traditional areas of oncology and neurology.
Antioxidant Properties: A study published in Chemical Research in Toxicology detailed the synthesis and evaluation of various amino-substituted benzamides as antioxidant agents, demonstrating their capacity to counteract oxidative stress. acs.org
Interactive Table 2: Summary of Research Findings for Benzamide Derivatives
| Research Area | Finding/Activity | Compound Class | Reference |
|---|---|---|---|
| Neurodegeneration | Dual inhibition of AChE and BACE1 enzymes. | Novel substituted benzamides | mdpi.com |
| Oncology | Inhibition of Poly(ADP-ribose) polymerase (PARP). | 3-aminobenzamide and derivatives | nih.gov |
| Diabetes | Potential as glucokinase activators. | Substituted benzamide derivatives | nih.gov |
| Antioxidant | Capacity to neutralize free radicals. | Amino-substituted benzamides | acs.org |
| Infectious Disease | Potentiation of existing antibiotics against resistant bacteria. | 3-aminobenzamide derivatives | google.com |
Future Directions and Emerging Research Areas
The extensive patent and academic literature on benzamide derivatives provides a strong foundation for future research and development. The trajectory of current studies suggests several promising future directions for this compound and related compounds.
Multi-Target Ligands: The strategy of designing single molecules that can interact with multiple biological targets is gaining traction, particularly for complex multifactorial conditions like neurodegenerative diseases. nih.gov The benzamide scaffold is well-suited for this "network pharmacology" approach, and future work will likely focus on creating derivatives of compounds like this compound that are rationally designed to modulate several disease-related pathways simultaneously.
Advanced Drug Modalities: The core structure of this compound could serve as a component in more advanced therapeutic platforms. For instance, its binding motifs could be incorporated into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are novel modalities designed to hijack the cellular machinery to degrade disease-causing proteins.
Computational and AI-Driven Discovery: As demonstrated in the research on glucokinase activators, computational methods, including 3D-QSAR, pharmacophore modeling, and virtual screening, are becoming central to the discovery process. nih.gov Future efforts will increasingly leverage artificial intelligence and machine learning to predict the activity of new benzamide derivatives and to design novel compounds with optimized properties, accelerating the path to clinical development.
Expansion into New Therapeutic Areas: While neurology and oncology are well-established fields for benzamide research, emerging studies in areas like metabolic and infectious diseases suggest untapped potential. google.comnih.gov Future research will likely explore the utility of the this compound scaffold against a wider range of biological targets and diseases. The incorporation of fluorine and other halogens to enhance properties like metabolic stability and binding affinity is also a continuing trend. ontosight.aiontosight.ai
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Amino-N-(tert-butyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via amidation reactions between 3-aminobenzoic acid derivatives (e.g., acid chlorides or activated esters) and tert-butylamine. Optimization includes controlling reaction temperature (e.g., 0–25°C), using coupling agents like EDC/HOBT, and purifying via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC ensures minimal byproducts. Predicted molecular weight (192.26 g/mol) and boiling point (372.3°C) align with tert-butyl-substituted benzamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR: ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm), tert-butyl protons (δ 1.3–1.5 ppm), and the amide NH (δ ~8.0 ppm). ¹³C NMR confirms the carbonyl (C=O, ~165 ppm) and tert-butyl carbons (~28–30 ppm) .
- IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (aromatic C=C) are diagnostic.
- Mass Spectrometry: ESI-MS or GC-MS confirms the molecular ion peak at m/z 192.26 and fragmentation patterns (e.g., loss of tert-butyl group) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (predicted tf ~150–160°C). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Store at room temperature in airtight containers, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. What computational strategies predict the physicochemical and pharmacokinetic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) and optimizes molecular geometry. Software like Schrödinger or AutoDock predicts LogP (1.06–1.47), pKa (~15.8), and binding affinities to biological targets. Molecular dynamics simulations assess solubility and membrane permeability. Predicted polar surface area (84.22 Ų) suggests moderate bioavailability .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure determination of this compound?
- Methodological Answer: Using SHELXL, refine the structure with TWIN commands for twinned data or PART instructions for disordered tert-butyl groups. Apply restraints (e.g., SIMU, DELU) to stabilize geometry. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy. Validate with R-factors (R1 < 0.05) and residual electron density maps .
Q. What experimental designs address contradictions between predicted and observed physicochemical properties (e.g., solubility, LogP)?
- Methodological Answer: Cross-validate computational predictions (e.g., ChemAxon, ACD/Labs) with experimental measurements:
- LogP: Shake-flask method (octanol/water partition).
- Solubility: Equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid.
Discrepancies may arise from unaccounted molecular interactions (e.g., hydrogen bonding), requiring iterative refinement of computational models .
Q. How can in vitro bioactivity assays for this compound be designed to comply with ethical guidelines?
- Methodological Answer: Use cell lines (e.g., HEK293, HepG2) for cytotoxicity (MTT assay) or target inhibition studies (e.g., kinase assays). Follow OECD guidelines for in vitro testing, including negative controls and replication (n ≥ 3). Avoid animal-derived reagents where possible. Data must be reported with IC50 values and statistical significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
